2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3-(3-fluorophenyl)-3-oxopropanenitrile with thiobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted aromatic compounds
Scientific Research Applications
2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)-2-oxopropanoic acid
- 4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one
Uniqueness
2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a fluorophenyl group and a thiobenzaldehyde moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H13FOS |
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Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-[3-(3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13FOS/c17-15-7-3-6-13(10-15)16(18)9-8-12-4-1-2-5-14(12)11-19/h1-7,10-11H,8-9H2 |
InChI Key |
PWXUTOPLUWLRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC(=CC=C2)F)C=S |
Origin of Product |
United States |
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